

# 4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(3-Chloro-4-fluorophenyl)aniline

Cat. No.: B1612880

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## An In-depth Technical Guide to 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the initial query specified "4-(3-Chloro-4-fluorophenyl)aniline," a biphenyl derivative for which specific data is scarce, this guide focuses on the closely related and industrially significant compound, 3-Chloro-4-fluoroaniline (CAS No: 367-21-5). This compound is a vital building block in the synthesis of numerous commercial products, including fluoroquinolone antibacterial drugs.<sup>[1][2]</sup> This document details its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, presented to aid researchers and professionals in drug development and related fields.

### Chemical Structure and Identification

3-Chloro-4-fluoroaniline is an organohalogen compound, a substituted aniline featuring both chlorine and fluorine atoms on the benzene ring.

Caption: Chemical structure of 3-Chloro-4-fluoroaniline.

Table 1: Chemical Identifiers

| Identifier        | Value                              | Reference |
|-------------------|------------------------------------|-----------|
| IUPAC Name        | 3-chloro-4-fluoroaniline           | [3]       |
| CAS Number        | 367-21-5                           | [4][5]    |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClFN | [3][5]    |
| SMILES            | <chem>C1=CC(=C(C=C1N)Cl)F</chem>   | [3]       |
| InChIKey          | YSEMCVGMNUUNRK-UHFFFAOYSA-N        | [3]       |

## Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-fluoroaniline is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.

Table 2: Physicochemical Data

| Property      | Value                                 | Reference |
|---------------|---------------------------------------|-----------|
| Molar Mass    | 145.57 g/mol                          | [3][5]    |
| Appearance    | White crystal or grey powder/crystals | [1][6]    |
| Melting Point | 42-44 °C                              | [4]       |
| Boiling Point | 230 °C (at 1013 hPa)                  | [5]       |
| Density       | 1.59 g/cm <sup>3</sup>                | [5]       |
| Flash Point   | 110 °C                                | [5]       |

## Synthesis Protocols

The primary route for the synthesis of 3-Chloro-4-fluoroaniline is through the reduction of 3-chloro-4-fluoronitrobenzene.[1] Below are two common experimental protocols for this transformation.

## Protocol 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst under a hydrogen atmosphere, offering a cleaner reaction profile compared to metal/acid reductions.[1]



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Caption: Catalytic hydrogenation workflow for 3-Chloro-4-fluoroaniline synthesis.

### Experimental Steps:

- Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum-on-Carbon (Pt/C) catalyst.[1]
- Purge the reactor with an inert gas (e.g., nitrogen or helium) before introducing hydrogen gas.[1]
- Pressurize the reactor with hydrogen to a pressure of 0.1-5 MPa.[1]
- Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.[1]
- Upon reaction completion, filter the hot mixture to remove the catalyst.[1]
- The resulting crude product is then purified by distillation or rectification to yield pure 3-Chloro-4-fluoroaniline.[1]

## Protocol 2: Iron Powder Reduction

This is a more traditional method using iron powder as the reducing agent in an acidic medium. While effective, it generates significant iron sludge waste.[\[1\]](#)

#### Experimental Steps:

- To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[\[1\]](#)
- Heat the mixture to 60°C with stirring.[\[1\]](#)
- Slowly add hydrochloric acid, maintaining the reaction temperature between 80-90°C.[\[1\]](#)
- After the reaction is complete, cool the mixture.[\[1\]](#)
- Extract the product with an organic solvent.[\[1\]](#)
- Dry and filter the organic extract, then remove the solvent.[\[1\]](#)
- The final product is obtained as a white crystal through distillation.[\[1\]](#)

## Analytical Methods

Accurate analysis of 3-Chloro-4-fluoroaniline and its metabolites is crucial for quality control and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.

Table 3: Analytical Techniques and Data

| Technique              | Key Findings/Parameters   | Reference |
|------------------------|---|-----------|
| $^1\text{H}$ NMR       | Spectral data available for structure confirmation.   | [7]       |
| $^{19}\text{F}$ NMR    | Used for facile and specific detection and quantification of metabolites in rat studies.[8][9]  | [8][9]    |
| Mass Spectrometry (MS) | Used in conjunction with HPLC for metabolite identification.  | [8][9]    |
| HPLC                   | An HPLC method with electrochemical detection is available for monitoring exposure by detecting the urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate.<br>The detection limit is $\leq 0.01$ mg/L.[10][11] | [10][11]  |

## HPLC Method for Exposure Monitoring

An established High-Performance Liquid Chromatography (HPLC) method is utilized for monitoring occupational exposure to 3-Chloro-4-fluoroaniline. This method is superior to older gas chromatography (GC) techniques as it does not require derivatization, making it faster and more cost-effective.[10]

### Protocol Summary:

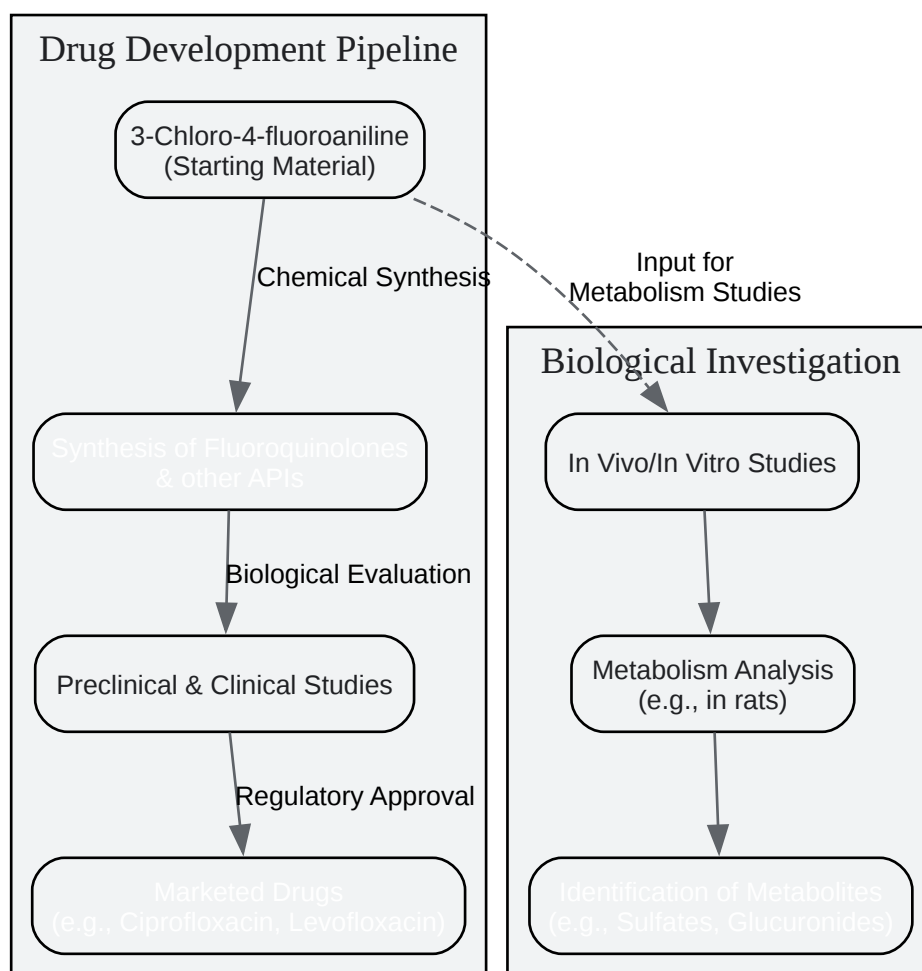
- Analyte: 2-amino-4-chloro-5-fluorophenyl sulphate (a major urinary metabolite).[10]
- Detection: Electrochemical detection.[10]
- Limit of Detection:  $\leq 0.01$  mg/L (as 3-Chloro-4-fluoroaniline equivalent).[10]
- Coefficient of Variation: 4% over a range of 1-15 mg/L.[10]

- **Sample Stability:** Urine samples can be stored at 4°C for up to three months without significant loss of the metabolite.[\[10\]](#)

## Role in Drug Development and Biological Activity

3-Chloro-4-fluoroaniline is a cornerstone intermediate in the synthesis of fluoroquinolone antibacterial drugs, a class of broad-spectrum antibiotics.[\[1\]](#)[\[2\]](#) Its halogenated structure is a common feature in many active pharmaceutical ingredients (APIs). Halogenation, particularly with chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including potency and metabolic stability.[\[6\]](#)[\[12\]](#)

While 3-Chloro-4-fluoroaniline itself is primarily a synthetic precursor, derivatives have shown biological activity. For instance, certain semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties.[\[13\]](#) Studies on the metabolism of 3-Chloro-4-fluoroaniline in rats have shown it undergoes rapid and extensive transformation, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic pathways.[\[8\]](#)[\[9\]](#)



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Caption: Logical relationships in the application of 3-Chloro-4-fluoroaniline.

## Conclusion

3-Chloro-4-fluoroaniline is a chemical of significant interest due to its fundamental role in the production of pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed summary of its chemical structure, properties, synthesis, and analytical methods. The experimental protocols and tabulated data offer a practical resource for scientists and researchers. A thorough understanding of this intermediate is essential for the continued development of new and effective therapeutic agents.

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